![molecular formula C21H15F2N3O B4758471 N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide](/img/structure/B4758471.png)
N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide
描述
N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide, also known as BIBF 1120, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of tyrosine kinase inhibitors and has been shown to have potent anti-tumor, anti-inflammatory, and anti-fibrotic effects.
作用机制
N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide 1120 acts as a multi-targeted kinase inhibitor, which inhibits multiple receptor tyrosine kinases, including VEGFR, PDGFR, and FGFR. By inhibiting these kinases, N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide 1120 blocks the signaling pathways that are involved in tumor angiogenesis, growth, and metastasis. This compound also inhibits the TGF-β signaling pathway, which is involved in the development of fibrosis and inflammation.
Biochemical and Physiological Effects:
N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide 1120 has been shown to have potent anti-tumor, anti-inflammatory, and anti-fibrotic effects. In cancer, N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide 1120 inhibits the growth of various types of tumors, including lung, breast, and colon cancer. This compound also decreases the formation of blood vessels that supply nutrients to the tumor, thereby inhibiting tumor angiogenesis. In pulmonary fibrosis, N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide 1120 decreases the accumulation of extracellular matrix proteins, which are responsible for the development of fibrosis. This compound also decreases the production of pro-inflammatory cytokines, which are involved in the development of inflammation.
实验室实验的优点和局限性
N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide 1120 has several advantages for lab experiments, including its potency, selectivity, and low toxicity. This compound has been extensively studied in preclinical and clinical studies, which provide a wealth of information on its pharmacological properties and potential therapeutic applications. However, N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide 1120 also has some limitations for lab experiments, including its high cost and the need for specialized equipment and expertise to synthesize and analyze the compound.
未来方向
N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide 1120 has several potential future directions for research and development, including its use in combination with other drugs, its application in other diseases, and its optimization for clinical use. In cancer, N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide 1120 could be used in combination with other drugs, such as chemotherapy and immunotherapy, to enhance its anti-tumor effects. In addition, N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide 1120 could be applied in other diseases, such as diabetic retinopathy and macular degeneration, which are characterized by abnormal blood vessel growth. Finally, N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide 1120 could be optimized for clinical use, including the development of more potent and selective analogs, and the improvement of its pharmacokinetic and pharmacodynamic properties.
科学研究应用
N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide 1120 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, pulmonary fibrosis, and idiopathic pulmonary arterial hypertension. In cancer, N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide 1120 has been shown to inhibit multiple receptor tyrosine kinases, including VEGFR, PDGFR, and FGFR, which are involved in tumor angiogenesis and growth. This compound has also been shown to have anti-inflammatory and anti-fibrotic effects, making it a potential therapeutic option for pulmonary fibrosis and idiopathic pulmonary arterial hypertension.
属性
IUPAC Name |
N-(1-benzylbenzimidazol-2-yl)-2,3-difluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O/c22-16-10-6-9-15(19(16)23)20(27)25-21-24-17-11-4-5-12-18(17)26(21)13-14-7-2-1-3-8-14/h1-12H,13H2,(H,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYVEALDMQCOJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NC(=O)C4=C(C(=CC=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-1H-benzimidazol-2-yl)-2,3-difluorobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。